
Anethole
Overview
Description
Anethole is a natural organic compound with a distinct sweet and aromatic profile, commonly associated with licorice, fennel, and anise. Chemically, it belongs to the class of compounds known as phenylpropenes, characterized by a benzene ring attached to a propenyl side chain. This compound is responsible for the sweet, aromatic taste found in many foods, beverages, and products. This compound can be found in essential oils extracted from plants such as anise, fennel, and star anise . Its molecular formula is C10H12O .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anethole can be synthesized by reacting p-anisole propanol with a dehydrating agent and a water-carrying agent at a temperature of 90-150°C . This method ensures a high reaction conversion rate and reduces the requirements on reaction equipment, making it cost-effective for industrial applications .
Industrial Production Methods: Most commercial this compound is derived from tree extracts such as turpentine . It can also be isolated from essential oils of plants like anise, fennel, and star anise . The industrial production of this compound involves the rectification of crude sulfate turpentine and/or organic synthesis starting from methylchavicol or anisole and propionic anhydride .
Chemical Reactions Analysis
Isomerization Reactions
Anethole exists as trans (E) and cis (Z) isomers, with the trans form being more stable and prevalent.
-
Photochemical Isomerization :
UV-Vis irradiation of trans-anethole in toluene induces isomerization to cis-anethole. At 15°C, a 2-hour irradiation yields 17.5% cis-anethole with a quantum yield of 0.0022 . Selectivity decreases with temperature due to competing dimerization . -
Thermal Isomerization :
Limited interconversion occurs under standard conditions, but prolonged heating above 150°C promotes equilibrium shifts .
Oxidation Reactions
This compound’s allylic double bond undergoes oxidation via multiple pathways.
Epoxidation
Reaction with peracids (e.g., m-chloroperbenzoic acid) produces epoxy derivatives:
Condition | Product | Yield | Mechanism |
---|---|---|---|
Photochemical (H₂O₂) | 4-Methoxybenzaldehyde (Ia) | 65% | Dioxetane intermediate (A) |
Thermal (mCPBA) | Oxirane (Ib) | 55% | Epoxide intermediate (B) |
Mechanistic studies suggest H₂O₂ attack forms dioxetane A , decomposing to aldehyde Ia , or oxirane B , leading to epoxide Ib .
Baeyer-Villiger Oxidation
Anisaldehyde (from this compound oxidation) undergoes Baeyer-Villiger oxidation to 4-methoxyphenol, a precursor for phenethylamines .
Dimerization Reactions
UV-induced [2+2] cycloaddition of trans-anethole forms dimers:
Dimer | Structure | Selectivity (15°C) | Notes |
---|---|---|---|
6e | Syn head-to-head | 68.2% | Most abundant product |
6c | Anti head-to-head | 12.5% | Minor product |
-
Kinetics : Higher temperatures (15°C vs. -5°C) increase dimerization selectivity (80.7% vs. 62.3%) due to enhanced reactivity of excited trans-anethole .
-
Mechanism : Singlet excited trans-anethole reacts with ground-state trans-anethole, forming radical cation intermediates .
Metabolic and Degradation Pathways
-
Hepatic Metabolism :
this compound is metabolized to 4-methoxycinnamic acid (4MCA) and 4-hydroxy-1-propenylbenzene (4OHPB), with 4OHPB sulfate as the major metabolite (20 µM within 2 hours) . -
Atmospheric Degradation :
Reacts with ozone (half-life: 4.03 hours for cis; 2.02 hours for trans) .
Key Data Tables
Table 1: Isomerization Under UV-Vis Irradiation
Parameter | Value |
---|---|
trans → cis Conversion (15°C) | 17.5% |
Quantum Yield (Ir(ppy)₃) | 0.0022 |
Optimal Catalyst | Ir(ppy)₃ (E<sub>T</sub> = 49.2 kcal/mol) |
Table 2: Toxicity of this compound Isomers
Isomer | LD₅₀ (mg/kg) | Congealing Point (°C) |
---|---|---|
trans | 900 | 21.4 |
cis | 93 | -22.5 |
This synthesis of this compound’s reactivity underscores its versatility in organic synthesis and industrial applications, while highlighting critical considerations for toxicity and reaction selectivity.
Scientific Research Applications
Pharmacological Properties
Anethole has been studied extensively for its pharmacological effects, which include:
- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties. In a study involving renal ischemia/reperfusion injury (RIR), it was shown to reduce inflammatory markers and protect renal tissues from damage. The administration of this compound resulted in lower levels of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as a therapeutic agent for inflammatory conditions .
- Antidepressant Activity : Recent research has indicated that this compound may possess antidepressant-like effects in animal models subjected to maternal separation stress. Behavioral tests showed that this compound improved locomotor activity and grooming behavior while reducing immobility time, suggesting its potential role in managing depression .
- Antioxidant Properties : this compound has been linked to enhanced antioxidant capacity. Studies have reported that it increases total antioxidant capacity (TAC) while decreasing malondialdehyde (MDA) levels, which are indicators of oxidative stress .
- Anticancer Potential : this compound exhibits anticarcinogenic properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Its mechanisms involve modulation of cell signaling pathways related to cancer progression .
Antimicrobial Activity
This compound is recognized for its antimicrobial and antifungal properties. It has been shown to effectively inhibit the growth of various pathogenic microorganisms, making it valuable in food preservation and hygiene applications:
- Food Preservation : this compound's antimicrobial activity extends to food safety, where it can prevent the growth of bacteria such as Salmonella, E. coli, and Staphylococcus aureus. It is incorporated into edible coatings and food products to enhance shelf life .
- Cosmetic Applications : Due to its antimicrobial properties, this compound is used in personal care products to prevent microbial contamination and enhance product stability .
Flavoring Agent
This compound is widely used as a flavoring agent due to its sweet taste—approximately 13 times sweeter than sugar. It is commonly found in:
- Beverages : this compound is a key ingredient in alcoholic drinks like ouzo and absinthe.
- Confectionery : It enhances the flavor profile of candies and baked goods.
- Oral Hygiene Products : Its pleasant flavor makes it suitable for use in toothpaste and mouthwashes .
Potential Therapeutic Uses
The therapeutic potential of this compound extends beyond traditional applications:
- Neuroprotective Effects : this compound's ability to mitigate oxidative stress suggests it may protect against neurodegenerative disorders. Research indicates that it can reduce nitrite levels in the hippocampus, which is crucial for cognitive function .
- Diabetes Management : Preliminary studies suggest that this compound may exhibit anti-diabetic properties by improving insulin sensitivity and glucose metabolism .
Table 1: Summary of Key Studies on this compound
Mechanism of Action
Anethole exerts its effects through various molecular targets and pathways:
Antioxidant and Anti-inflammatory Effects: this compound modulates oxidative stress and inflammation by inhibiting the NF-κB pathway and reducing the expression of pro-inflammatory cytokines.
Metabolic Effects: this compound stimulates insulin secretion from β-cells and modulates the mTOR/PPARγ axis, which plays a role in metabolic regulation.
Renal Protection: this compound protects against renal ischemia/reperfusion injury by modulating the TLR2,4/MYD88/NFκB pathway.
Comparison with Similar Compounds
Anethole is closely related to other phenylpropanoids such as estragole and eugenol:
Estragole: Similar to this compound, estragole is found in tarragon and basil and has a flavor reminiscent of anise. estragole has a different substitution pattern on the benzene ring.
Eugenol: Found in clove oil, eugenol has a similar aromatic profile but contains a hydroxyl group instead of a methoxy group.
Uniqueness of this compound: this compound’s unique combination of a methoxy group and a propenyl side chain gives it distinct chemical properties and a characteristic sweet aroma, making it highly valuable in various industries .
Biological Activity
Anethole, a natural compound predominantly found in anise, fennel, and star anise, has garnered attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
This compound is a phenylpropene with the chemical formula . It exists in two isomeric forms: trans-anethole and cis-anethole , with the trans form being more prevalent in nature. Its hydrophobic nature contributes to its various biological activities.
1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties through various studies. It inhibits pro-inflammatory cytokines such as TNF-α and IL-1β, which play critical roles in inflammatory responses.
- Case Study: A study on LPS-induced periodontitis in rats showed that this compound significantly suppressed the production of IL-1β and TNF-α at a dose of 50 mg/kg, comparable to the effects of ketoprofen, a nonsteroidal anti-inflammatory drug .
- Mechanism: this compound's anti-inflammatory action is mediated via the modulation of signaling pathways such as NF-kB and MAPK .
2. Antimicrobial Activity
This compound exhibits potent antimicrobial properties against various pathogens, making it a valuable compound for medicinal applications.
- Research Findings: this compound-loaded zinc oxide nanoparticles (ZnONPs) have shown enhanced antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were significantly lower for this compound-loaded ZnONPs compared to commercially available ZnONPs .
- Table 1: Antimicrobial Activity of this compound
Bacteria | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Bacillus subtilis | 0.5 | 1.0 |
Pseudomonas aeruginosa | 2.0 | 4.0 |
3. Antidiabetic Properties
This compound has been studied for its potential antidiabetic effects. Research indicates that it may enhance insulin sensitivity and reduce blood glucose levels.
- Findings: In diabetic animal models, this compound administration resulted in decreased blood glucose levels and improved lipid profiles, suggesting its potential as a therapeutic agent for diabetes management .
4. Anticancer Potential
The compound also exhibits anticarcinogenic properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Mechanism: this compound has been shown to modulate various signaling pathways involved in cancer progression, including apoptosis-related proteins .
- Case Study: A study indicated that this compound inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest .
Safety and Toxicology
This compound is generally regarded as safe when consumed in typical dietary amounts. However, high doses may lead to toxicity in some cases. Research suggests that it has a low toxicity profile with no significant adverse effects reported in animal studies at therapeutic doses .
Q & A
Q. What experimental methodologies are commonly used to assess anethole's anti-proliferative effects in cancer cells?
Basic
The MTT assay is the gold standard for quantifying cell viability and proliferation inhibition . Flow cytometry with annexin V/PI staining is used to differentiate apoptotic (early/late) and necrotic cells, while cell cycle analysis employs propidium iodide to detect DNA content changes (e.g., G2/M arrest in PC-3 prostate cancer cells) . For mechanistic insights, Western blotting quantifies apoptosis-related proteins (Bax, Bcl-2, caspase-3/9, PARP cleavage) and cell cycle regulators (p21, p27, cyclin D1) .
Q. How does this compound modulate signaling pathways like NF-κB and PI3K/Akt in cancer models?
Advanced
this compound suppresses NF-κB nuclear translocation, downregulating transcription of pro-survival genes (e.g., cyclin D1, c-Myc) in prostate cancer . In breast cancer (MCF-7), it alters PI3K/Akt phosphorylation, reducing S6 protein activation, which is critical for protein synthesis and cell growth . These effects are validated via qPCR for gene expression and immunofluorescence for protein localization .
Q. What in vitro models are used to study this compound's anti-metastatic potential?
Basic
Key assays include:
- Boyden chamber : Measures invasion through Matrigel-coated membranes .
- Wound-healing assay : Quantifies migration rates in monolayer cultures .
- Adhesion assays : Evaluates cell binding to extracellular matrix components like vitronectin .
In DU145 prostate cancer cells, this compound reduces MMP-9 secretion (validated by zymography and ELISA) and reverses epithelial-to-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating vimentin/Snail .
Q. How do researchers address contradictions in this compound's pro-apoptotic vs. pro-survival effects across studies?
Advanced
Discrepancies arise from cell type-specific responses and dosage variations. For example, in MCF-7 cells, this compound increases PARP cleavage (apoptosis) but paradoxically upregulates Bcl-2 and p21 (pro-survival) at lower doses . Dose-response curves and pathway-specific inhibitors (e.g., TGF-β to modulate EMT) help clarify context-dependent mechanisms . Isobologram analysis is used to distinguish synergistic vs. antagonistic interactions with other compounds (e.g., ibuprofen) .
Q. What strategies improve this compound's bioavailability for preclinical testing?
Advanced
Nanotechnology-based delivery systems, such as liposomes and nanoemulsions, enhance solubility and stability . Prodrug formulations (e.g., ester derivatives) and co-administration with bioenhancers (e.g., piperine) are explored to delay hepatic metabolism . Pharmacokinetic studies using HPLC quantify plasma half-life, while LC-MS/MS tracks metabolite profiles .
Q. How is this compound's selectivity for cancer cells over normal cells validated?
Basic
Comparative toxicity assays are conducted on non-cancerous cell lines (e.g., fibroblasts) using the same doses effective in cancer models . ROS generation and mitochondrial membrane permeabilization are measured via DCFDA and JC-1 staining, respectively, to identify cancer-specific vulnerabilities .
Q. What molecular techniques elucidate this compound's antioxidant vs. pro-oxidant duality?
Advanced
this compound exhibits ROS scavenging in normal cells but induces oxidative stress in cancer cells. Dichlorodihydrofluorescein (DCFH) assays quantify intracellular ROS levels, while SOD/CAT activity assays assess antioxidant enzyme modulation . Transcriptomic analysis (RNA-seq) identifies Nrf2/Keap1 pathway activation in normal tissues versus ROS-mediated DNA damage (γ-H2AX foci) in malignancies .
Q. What gaps exist in translating this compound's anti-cancer activity to clinical trials?
Advanced
Key limitations include:
- Pharmacokinetics : Rapid metabolism (epoxidation) reduces bioavailability .
- Toxicity : Electrophilic metabolites may damage non-target tissues .
- Clinical data : Only in vitro and xenograft studies exist; no Phase I trials .
Future work requires GLP-compliant toxicology studies and combinatorial trials with chemotherapeutics (e.g., tamoxifen in MCF-7 cells) .
Q. How is this compound's purity and concentration standardized in experimental setups?
Basic
HPLC with UV detection (retention time: 41.21 min at 240–600 nm) ensures compound purity . Calibration curves (0.0625–1.0 mg/mL) and internal standards (e.g., thymol) validate quantification . Batch-to-batch variability is minimized using ISO-certified suppliers .
Q. What bioinformatics tools are leveraged to predict this compound's multi-target mechanisms?
Advanced
Network pharmacology platforms (e.g., STITCH, SwissTargetPrediction) map this compound-protein interactions, prioritizing hubs like NF-κB and Akt . Molecular docking (AutoDock Vina) predicts binding affinities to caspase-3 or MMP-9 . Meta-analysis of GEO datasets identifies co-regulated genes in this compound-treated vs. untreated cells .
Properties
IUPAC Name |
1-methoxy-4-[(E)-prop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVINXPYWBROJD-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Record name | ANETHOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19819 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | anethole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Anethole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26795-32-4 | |
Record name | Poly(trans-anethole) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26795-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9020087 | |
Record name | (E)-Anethole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992), Liquid, White solid with an odor of anise; Affected by light; [Hawley] Colorless liquid with a sweet odor of aniseed; [Merck Index] Colorless crystalline solid or liquid; mp = 20-23 deg C; [MSDSonline], Colourless to faintly yellow liquid with an aniseed-like odour | |
Record name | ANETHOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19819 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- | |
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Record name | Anethole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | trans-Anethole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
454.1 °F at 760 mmHg (NTP, 1992), 234 °C | |
Record name | ANETHOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19819 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ANETHOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
195 °F (NTP, 1992), 90.1 °C | |
Record name | ANETHOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19819 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Anethole | |
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Solubility |
Slightly soluble (NTP, 1992), 1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL, ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER, Water solubility = 1.110E-1 g/l @ 25 °C, Slightly soluble in water; miscible with chloroform and ether, 1 ml in 2 ml 96% alcohol (in ethanol) | |
Record name | ANETHOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19819 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ANETHOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | trans-Anethole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9882 (NTP, 1992) - Less dense than water; will float, 0.9878 @ 20 °C/4 °C, 0.983-0.988 | |
Record name | ANETHOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19819 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ANETHOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | trans-Anethole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.05 [mmHg], 5.45 Pa @ 294 deg K | |
Record name | Anethole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3697 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ANETHOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
104-46-1, 4180-23-8, 50770-19-9 | |
Record name | ANETHOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19819 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | trans-Anethole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4180-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Anethole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Anethole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methoxy-4-(propen-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050770199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anethole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15916 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ANETHOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | trans-Anethole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | ANETHOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-methoxy-4-(1-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzene, 1-methoxy-4-(propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-Anethole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-anethole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-propenylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Anethole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANETHOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3JEK5DO4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ANETHOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
70.4 °F (NTP, 1992), 21.3 °C, Liquid Molar Volume = 0.1507 cu m/kmol; Heat of Fusion @ Melting Point = 1.60E+7 J/kmol | |
Record name | ANETHOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19819 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ANETHOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.